1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 125127-62-0
VCID: VC0058514
InChI: InChI=1S/C41H35N2.BF4/c1-3-42-35(33-18-8-14-29-16-10-20-37(42)40(29)33)26-24-31-22-23-32(39(31)28-12-6-5-7-13-28)25-27-36-34-19-9-15-30-17-11-21-38(41(30)34)43(36)4-2;2-1(3,4)5/h5-21,24-27H,3-4,22-23H2,1-2H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CC
Molecular Formula: C41H35BF4N2
Molecular Weight: 642.549

1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate

CAS No.: 125127-62-0

Cat. No.: VC0058514

Molecular Formula: C41H35BF4N2

Molecular Weight: 642.549

* For research use only. Not for human or veterinary use.

1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate - 125127-62-0

Specification

CAS No. 125127-62-0
Molecular Formula C41H35BF4N2
Molecular Weight 642.549
IUPAC Name 1-ethyl-2-[2-[3-[2-(1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate
Standard InChI InChI=1S/C41H35N2.BF4/c1-3-42-35(33-18-8-14-29-16-10-20-37(42)40(29)33)26-24-31-22-23-32(39(31)28-12-6-5-7-13-28)25-27-36-34-19-9-15-30-17-11-21-38(41(30)34)43(36)4-2;2-1(3,4)5/h5-21,24-27H,3-4,22-23H2,1-2H3;/q+1;-1
Standard InChI Key ZVTZTDQIZVNVEY-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=[N+](C7=CC=CC8=C7C6=CC=C8)CC

Introduction

Chemical Identity and Properties

Basic Identification and Structural Features

1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate is characterized by its unique molecular structure that combines multiple functional groups and structural elements. This compound belongs to the class of benzo[cd]indolium derivatives, featuring a conjugated system that connects two benzo[cd]indol units through a complex bridge containing cyclopentene and multiple double bonds. The positive charge on one of the indolium nitrogen atoms is balanced by the tetrafluoroborate counterion, which is a common stabilizing anion in organic chemistry .

The structural complexity of this compound arises from its multiple conjugated systems, including the benzo[cd]indol cores, ethylidene and ethenyl linkages, and the phenyl-substituted cyclopentene ring. These structural features contribute to its unique chemical and physical properties, particularly its spectroscopic characteristics. The benzo[cd]indol scaffold itself is a heterocyclic system that appears in numerous compounds of research interest, making this derivative part of a broader family of structurally related molecules with diverse applications.

Physical and Chemical Properties

The key physical and chemical properties of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate are summarized in the following table:

PropertyValue
CAS Number125127-62-0
Molecular FormulaC41H35BF4N2
Molecular Weight642.549 g/mol
IUPAC Name1-ethyl-2-[2-[3-[2-(1-ethylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-phenylcyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate
Standard InChIInChI=1S/C41H35N2.BF4/c1-3-42-35(33-18-8-14-29-16-10-20-37(42)40(29)33)26-24-31-22-23-32(39(31)28-12-6-5-7-13-28)25-27-36-34-19-9-15-30-17-11-21-38(41(30)34)43(36)4-2;2-1(3,4)5/h5-21,24-27H,3-4,22-23H2,1-2H3;/q+1;-1
Standard InChIKeyZVTZTDQIZVNVEY-UHFFFAOYSA-N
SMILESB-(F)(F)F.CCN1C2=CC=CC3=C2C(=CC=C3)C1=CC=C4CCC(=C4C5=CC=CC=C5)C=CC6=N+CC

Synthetic Approaches

General Synthetic Methodology

The synthesis of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate typically involves multi-step reactions that build the complex structure in a systematic manner. Generally, the synthesis of such complex molecules includes condensation reactions and alkylation steps as key transformations in the synthetic pathway.

The formation of the benzo[cd]indolium core is a crucial step in the synthesis, which might involve the reaction of appropriate precursors such as 1-ethylbenzo[cd]indol-2(1H)-one with suitable reagents to introduce the ethenyl and cyclopentenyl groups. The alkylation of the nitrogen atoms with ethyl groups is another important step in the synthetic sequence, typically achieved using standard alkylation conditions with ethylating agents.

Spectroscopic Properties and Structural Characterization

Absorption Characteristics

The spectroscopic properties of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate are of significant interest due to its extensive conjugated system. While specific absorption data for this exact compound is limited in the available literature, insights can be drawn from studies on related benzo[cd]indole derivatives .

Research has shown that protonation of benzo[cd]indoles with tetrafluoroboric acid results in a bathochromic shift (shift to longer wavelengths) in their absorption spectra . This phenomenon is likely relevant to our target compound, which already contains a positively charged indolium moiety. The extended conjugation in the molecule, which spans the two benzo[cd]indol units and the connecting bridge, would be expected to result in absorption bands in the visible or near-infrared region.

Similar compounds with related structural features have demonstrated absorption in the range of 1400-1600 nm, placing them in the near-infrared (NIR) region that is valuable for various optical applications . The specific absorption characteristics would be influenced by the ethyl substituents on the nitrogen atoms and the phenyl group on the cyclopentene ring, which can affect the electronic distribution throughout the conjugated system.

Structural Confirmation Techniques

The structure of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

NMR spectroscopy would provide valuable information about the carbon and hydrogen framework of the molecule. Key NMR signals would include:

  • 1H NMR signals for the ethyl groups attached to the nitrogen atoms

  • Signals for the aromatic protons in the benzo[cd]indol systems

  • Signals for the protons in the phenyl substituent

  • Distinctive signals for the ethenyl and ethylidene protons

  • 13C NMR signals reflecting the extensive carbon framework

  • 19F NMR signals from the tetrafluoroborate anion

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features, while IR spectroscopy would reveal functional group information, particularly regarding the conjugated system and the tetrafluoroborate anion.

Comparison with Structural Analogues

Structural Variations and Their Impact

Several structural analogues of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate have been reported in the literature, providing a basis for understanding the impact of structural variations on properties and potential applications. The following table compares our target compound with selected analogues:

CompoundKey Structural DifferencesPotential Impact on Properties
1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborateSimpler structure with butyl and methyl substituents; lacks the complex bridgeLess extensive conjugation, different spectroscopic properties, potentially different solubility
1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborateContains butyl groups instead of ethyl groupsDifferent solubility properties, potentially altered spectroscopic characteristics
6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborateContains chloro substituents at the 6-position of both benzo[cd]indol unitsElectronic effects of chlorine could modify spectroscopic properties and potential reactivity

These structural variations can significantly influence the physical, chemical, and spectroscopic properties of the compounds. For instance, the length of the alkyl chains (butyl vs. ethyl) affects solubility and potential interactions with biological systems, while the presence of electron-withdrawing groups like chlorine can modify the electronic distribution in the conjugated system and consequently affect absorption characteristics .

Functional Comparison

Comparative studies of functional properties across these analogues provide insights into structure-activity relationships. For example, some benzo[cd]indol derivatives have demonstrated antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. Other compounds in this family have shown potential as BRD4 inhibitors with activity against cancer cell lines, particularly leukemia .

The specific functional properties of 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate would need to be directly evaluated through targeted studies, but the broader context of related compounds suggests potential applications in both materials science and biological research.

Current Research and Future Directions

Recent Research Findings

Recent research on compounds related to 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate has focused on several areas:

  • Development of efficient synthetic methodologies for benzo[cd]indole derivatives

  • Investigation of the spectroscopic properties of these compounds, particularly the effects of structural modifications on absorption characteristics

  • Evaluation of biological activities, including interactions with proteins like BRD4 that are relevant to cancer therapy

  • Exploration of applications in materials science, especially those leveraging the unique optical properties of extensively conjugated systems

These research directions provide a foundation for further investigation of our target compound, suggesting potential areas where its unique structural features could be advantageous.

Future Research Opportunities

Future research on 1-Ethyl-2-(2-{3-[2-(1-ethylbenzo[cd]indol-2(1H)-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)benzo[cd]indol-1-ium tetrafluoroborate could explore several promising directions:

  • Detailed characterization of its spectroscopic properties, including absorption spectra, fluorescence characteristics, and potential applications in optical sensing

  • Evaluation of biological activities, particularly in cancer research, building on the findings for related benzo[cd]indol derivatives

  • Development of more efficient synthetic routes, potentially leveraging transition-metal-free methodologies

  • Investigation of structure-property relationships through the synthesis and comparative evaluation of additional structural analogues

  • Exploration of applications in emerging technologies such as organic electronics, photovoltaics, or bioimaging

These research opportunities could expand our understanding of this complex molecule and potentially lead to valuable applications in diverse fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator